2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety substituted with a sulfonyl group linked to a 2-methylpiperidine ring. The compound has the molecular formula and a molecular weight of approximately 283.34 g/mol. It is classified as a sulfonamide derivative, which is notable for its applications in medicinal chemistry and biological research .
The synthesis of 2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid typically involves two main steps:
The reaction conditions must be optimized for yield and purity, often utilizing techniques such as continuous flow reactors or automated systems in industrial settings to scale up production effectively.
The molecular structure of 2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid features:
The InChI representation is as follows:
The compound's structural data can be accessed through various chemical databases such as PubChem and ChemicalBook, which provide detailed information on its properties and applications .
2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid can undergo several chemical reactions typical of sulfonamides:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and material science .
The mechanism of action for 2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid primarily relates to its role as an intermediate in synthesizing biologically active compounds. Its sulfonamide structure allows it to interact with various biological targets, including enzymes and receptors involved in central nervous system functions. This interaction can lead to inhibition or modulation of specific biological pathways .
The physical properties include:
Chemical properties encompass:
Relevant data regarding these properties can be found in chemical databases like PubChem and ChemicalBook .
2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid has significant applications in various scientific fields:
The systematic chemical name 2-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid precisely defines this hybrid molecule’s architecture, comprising three distinct moieties: a 2-methyl-substituted piperidine ring, a sulfonyl (–SO₂–) linker, and a benzoic acid group. Its molecular formula (C₁₃H₁₇NO₄S) and weight (283.34 g/mol) reflect strategic functionalization that enhances biochemical interactions [1]. The International Union of Pure and Applied Chemistry name explicitly encodes the connectivity pattern: the sulfonyl bridge bonds to nitrogen atom 1 of 2-methylpiperidine and carbon atom 2 of the benzoate ring, establishing it as an ortho-substituted benzenesulfonamide derivative [1] [2].
Structural uniqueness arises from conformational dynamics imparted by the 2-methyl group on the piperidine ring. This substituent induces significant steric encumbrance, forcing non-planar orientations between the heterocyclic ring and benzoic acid plane. Such torsional effects modulate electronic properties—the sulfonyl group exhibits polarized S⁺δ=O⁺δ bonds that enhance hydrogen-bond acceptor capacity, while the ortho-positioned carboxylic acid maintains strong hydrogen-bond donation potential. This bidirectional polarity supports dual-point target recognition uncommon in simpler sulfonamides [1] [7]. Key structural parameters are summarized below:
Table 1: Structural and Physicochemical Profile
Property | Value | Analytical Significance |
---|---|---|
Molecular Formula | C₁₃H₁₇NO₄S | Validates elemental composition |
Molecular Weight | 283.34 g/mol | Confirms mass spectrometry alignment |
Hydrogen Bond Acceptors | 4 (carbonyl O, sulfonyl O₂, ether O) | Predicts solvation and membrane permeability |
Hydrogen Bond Donors | 1 (carboxylic acid OH) | Indicates capacity for ionic/polar interactions |
Rotatable Bonds | 4 | Suggests conformational flexibility |
Piperidine-sulfonyl conjugates emerged prominently in late 20th-century pharmacology, driven by discoveries of their enhanced blood-brain barrier penetration compared to non-cyclic amines. Early developments exploited the piperidine scaffold’s metabolic stability for neuroactive agents, but incorporation of sulfonyl groups—as seen in 5-sulfamylbenzoic acids—unlocked new pharmacodynamic profiles, particularly in cardiovascular and metabolic disease targeting [9]. Patent US4377521A specifically documented piperidinosulfonyl benzoates as hypocholesteremic agents, establishing in vivo lipid-lowering efficacy through mechanisms distinct from statins [9].
The strategic fusion of piperidine with sulfonyl-benzoate motifs accelerated with the discovery that such hybrids could allosterically modulate enzymes and receptors. For instance, 2-methylpiperidine variants were prioritized over unsubstituted analogs due to improved receptor binding kinetics attributed to methyl-induced conformational restriction. This innovation directly informed designs of protease inhibitors and G-protein-coupled receptor modulators in the 2000s [7]. Contemporary refinements focus on ortho-ethoxy benzoates (e.g., sildenafil intermediates), where the ethoxy group further optimizes target affinity—demonstrating how this compound class serves as a versatile pharmacophore [10].
This compound exemplifies rational molecular design principles for precise biological engagement. Its bifunctional architecture enables simultaneous interaction with complementary binding pockets: the protonated piperidine nitrogen engages cationic-π or salt-bridge interactions, while the sulfonyl oxygen atoms act as hydrogen-bond acceptors for serine residues in hydrolytic enzymes. The benzoic acid moiety provides additional anchor points via coordination with metal ions or basic amino acid side chains [7] [9]. Such multi-modal binding is critical for inhibiting structurally complex targets like phosphodiesterases and lipid-metabolizing enzymes.
Structure-activity relationship studies underscore its role as a template for optimization. Systematic substitution alterations reveal profound pharmacological consequences:
Table 2: Impact of Structural Modifications on Biological Activity
Region Modified | Exemplary Change | Functional Consequence |
---|---|---|
Piperidine C-2 position | Methyl → hydrogen | Reduced target residence time (-74%) |
Benzoate ortho-position | Carboxylic acid → ester | Abolished hypocholesteremic activity in vivo |
Sulfonyl linker | Sulfonyl → methylene | Lost kinase inhibitory potency (IC₅₀ >100 μM) |
These insights directly enable tailored analog synthesis for specific disease pathways. For example, replacing the carboxylic acid with tetrazole enhances oral bioavailability while retaining piperidine-sulfonyl pharmacophore integrity—a tactic employed in antihypertensive development [7] [9]. Current research leverages this scaffold in bifunctional protease inhibitors, where its conformational flexibility accommodates adaptive binding to allosteric sites, demonstrating unparalleled versatility in modern drug discovery [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1